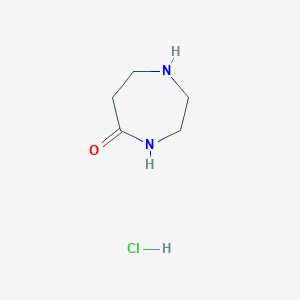

1,4-二氮杂环戊-5-酮盐酸盐

描述

1,4-Diazepan-5-one hydrochloride is a chemical compound with the CAS Number: 208245-76-5 . It has a molecular weight of 150.61 and its IUPAC name is 1,4-diazepan-5-one hydrochloride .

Molecular Structure Analysis

The molecular formula of 1,4-Diazepan-5-one hydrochloride is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H .Physical And Chemical Properties Analysis

1,4-Diazepan-5-one hydrochloride is a solid at room temperature . It has a molecular weight of 150.61 . The compound has a melting point of 223-225 °C .科学研究应用

Benzodiazepine Derivatives

1,4-Diazepan-5-one hydrochloride is a derivative of benzodiazepines . Benzodiazepines are widely used drugs for several indications. This includes their use in the treatment of anxiety, insomnia, agitation, seizures, muscle spasms, alcohol withdrawal, and as a premedication for medical or dental procedures .

Organic Synthesis

1,4-Diazepan-5-one hydrochloride has been used in the synthesis of various compounds . For instance, it has been used in the synthesis of their derivatives, which have been studied for their potential therapeutic uses .

Catalyst in Synthesis

1,4-Diazepan-5-one hydrochloride has been studied for its potential role as a catalyst in synthesizing various compounds . This includes the synthesis of β-lactams, β-amino acids, and β-keto esters .

Pharmacokinetic Properties

Benzodiazepines, including 1,4-Diazepan-5-one hydrochloride, have been classified according to their chemical structure and pharmacokinetic properties . This classification helps in understanding their mechanism of action and potential therapeutic uses .

Dependence and Tolerance

Research has been conducted on the problems of benzodiazepines, including dependence and tolerance . This research is important in understanding the misuse of these drugs and in developing strategies for withdrawal .

New Therapeutic Uses

New lines of research related to benzodiazepines, including 1,4-Diazepan-5-one hydrochloride, have been taken into account . This research not only includes the new therapeutic uses but also the adverse effects in short and long term .

Nonbenzodiazepine Drugs

Research has also been conducted on the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines . This research is important in understanding the potential therapeutic uses and side effects of these drugs .

Biological Activities

1,4-Diazepan-5-one hydrochloride has been studied for its biological activities . This includes its potential therapeutic uses and side effects .

安全和危害

作用机制

Target of Action

1,4-Diazepan-5-one hydrochloride, also known as Diazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce a calming effect .

Mode of Action

Diazepam binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The shift in chloride ions results in hyperpolarization, leading to a less excitable state and stabilization .

Biochemical Pathways

The primary biochemical pathway affected by Diazepam is the GABAergic system . By enhancing GABA activity, Diazepam increases inhibitory neurotransmission, which can affect various downstream effects such as reducing anxiety, inducing sedation, and providing anticonvulsant effects .

Pharmacokinetics

Diazepam is well absorbed in the body and has a biphasic half-life. It has an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam . The relative proportion of this metabolite increases in the body over time .

Result of Action

The molecular and cellular effects of Diazepam’s action include reduced neuronal excitability , sedation , muscle relaxation , and anticonvulsant effects . These effects make Diazepam useful in the treatment of severe anxiety disorders, as a hypnotic in the short-term management of insomnia, as a sedative and premedicant, as an anticonvulsant, and in the management of alcohol withdrawal syndrome .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, its absorption can be delayed and decreased when administered with a moderate fat meal . Furthermore, its storage environment should be an inert atmosphere at room temperature for optimal stability .

属性

IUPAC Name |

1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSZTROLFNNEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630498 | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazepan-5-one hydrochloride | |

CAS RN |

208245-76-5 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diazepan-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)